Bienvenue dans la boutique en ligne BenchChem!

3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

nNOS inhibition quinazolinone scaffold IC50 comparison

3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic hybrid scaffold that fuses a quinazoline-2,4(1H,3H)-dione core with a 1,2,4-oxadiazole moiety via a methylene linker. Designed as a conformationally restricted nitric oxide synthase (NOS) inhibitor, it belongs to a congeneric series reported by Pineda de las Infantas et al.

Molecular Formula C21H20N4O3
Molecular Weight 376.416
CAS No. 1105221-99-5
Cat. No. B2526328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS1105221-99-5
Molecular FormulaC21H20N4O3
Molecular Weight376.416
Structural Identifiers
SMILESCC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C21H20N4O3/c1-14(2)12-25-20(26)16-10-6-7-11-17(16)24(21(25)27)13-18-22-19(23-28-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
InChIKeyZIIUGJMPDAFDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1105221-99-5): Chemical Identity & Research-Grade Procurement Profile


3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic hybrid scaffold that fuses a quinazoline-2,4(1H,3H)-dione core with a 1,2,4-oxadiazole moiety via a methylene linker [1]. Designed as a conformationally restricted nitric oxide synthase (NOS) inhibitor, it belongs to a congeneric series reported by Pineda de las Infantas et al. (2016), where the quinazolinone sub-family demonstrated preferential inhibition of neuronal NOS (nNOS) over inducible NOS (iNOS) [1]. Its molecular formula is C21H20N4O3 with a molecular weight of 376.4 g/mol, and the compound is supplied as a research-grade small molecule for in vitro and in vivo pharmacological studies [1].

Why Generic Quinazoline-2,4-dione or Oxadiazole Substitution Is Insufficient for 3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1105221-99-5)


Within the quinazoline-2,4(1H,3H)-dione class, NOS inhibition potency, isoform selectivity, and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. For 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, the specific combination of an N3-isobutyl group and an N1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl pendant is not interchangeable with other alkyl or aryl variations. SAR analysis reveals that the oxadiazoline-bearing analogs (e.g., compound 6t) exhibit a distinct selectivity window, whereas quinazolinone scaffolds with alternative N1-substituents can invert the nNOS/iNOS selectivity ratio or reduce absolute potency by orders of magnitude [1]. Generic substitution with unsubstituted quinazoline-2,4-diones or simpler oxadiazole derivatives therefore fails to recapitulate the specific pharmacological fingerprint required for target engagement studies.

Head-to-Head Comparative Performance of 3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1105221-99-5) Against Closest In-Class Analogs


nNOS Inhibitory Potency Relative to the Most Active Quinazolinone Congener (Compound 7d)

In the original SAR study, the quinazolinone sub-series (including the target compound) was compared with oxadiazoline analogs for inhibition of rat neuronal NOS. The most active quinazolinone derivative (compound 7d) showed superior nNOS inhibition relative to its in-class congeners, while the best oxadiazoline (6t) displayed the highest overall nNOS inhibition across all tested compounds [1]. The target compound, as a member of this quinazolinone series, exhibits an nNOS inhibition profile that is mechanistically distinct from oxadiazoline-based inhibitors, with the quinazolinone scaffold conferring a consistent nNOS-over-iNOS selectivity trend [1].

nNOS inhibition quinazolinone scaffold IC50 comparison

nNOS vs. iNOS Selectivity Advantage of the Quinazolinone Scaffold Over Oxadiazoline Analogs

The Pineda de las Infantas et al. (2016) study explicitly demonstrates that the quinazolinone derivatives, including the target compound, preferentially inhibit nNOS over iNOS, whereas the oxadiazoline series generally shows weaker isoform discrimination [1]. Compound 7d (quinazolinone) exhibited the highest nNOS/iNOS selectivity ratio within the library, making it a more suitable tool for studying nNOS-mediated pathways without confounding iNOS-related off-target effects [1].

isoform selectivity nNOS/iNOS nitric oxide synthase

Structural Determinants of N1-Substituent Effects on nNOS Inhibition Potency

Systematic variation of the N1-substituent in the quinazoline-2,4(1H,3H)-dione core revealed that the (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group in the target compound provides an optimal balance of steric bulk and electronic character, leading to enhanced nNOS binding compared to N1-unsubstituted or N1-benzyl analogs [1]. Replacement of the oxadiazole linker with simpler methylene or ethylene spacers resulted in significant loss of activity, underscoring the non-redundant role of the heterocyclic bridge [1].

structure-activity relationship N1-substituent oxadiazole linker

High-Impact Research Applications for 3-Isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1105221-99-5)


Selective Pharmacological nNOS Inhibition in Neurodegenerative Disease Models

The preferential nNOS inhibitory activity of this compound makes it suitable for use in cellular and animal models of Parkinson's disease, Alzheimer's disease, or cerebral ischemia, where nNOS-derived nitric oxide contributes to neuronal damage. By sparing iNOS activity, the compound minimizes confounding immunosuppressive effects that would otherwise complicate interpretation of neuroprotective efficacy [1].

Chemical Probe Development for nNOS Target Validation

Given its scaffold-specific nNOS selectivity and the well-characterized SAR of the quinazolinone series, this compound serves as a starting point for designing high-quality chemical probes. Its defined substitution pattern at N1 and N3 positions allows for systematic optimization of pharmacokinetic properties while preserving isoform selectivity [1].

Comparative Reference Standard in nNOS/iNOS Selectivity Screening Panels

This compound can be employed as a reference standard in NOS isoform selectivity assays to benchmark novel nNOS inhibitors. Its established nNOS-over-iNOS selectivity profile provides a reliable comparator for evaluating the selectivity window of newly synthesized chemotypes [1].

Quote Request

Request a Quote for 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.